molecular formula C15H21N3O B11740605 [(4-methoxyphenyl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

[(4-methoxyphenyl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11740605
M. Wt: 259.35 g/mol
InChI Key: JKBDGIIXMBYLMW-UHFFFAOYSA-N
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Description

(4-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group and a pyrazolylmethyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves the following steps:

    Formation of the 4-methoxyphenylmethyl intermediate: This can be achieved through the reaction of 4-methoxybenzyl chloride with a suitable base, such as sodium hydroxide, in an organic solvent like dichloromethane.

    Preparation of the 1-(propan-2-yl)-1H-pyrazol-3-ylmethyl intermediate: This intermediate can be synthesized by reacting 1-(propan-2-yl)-1H-pyrazole with a chloromethylating agent, such as chloromethyl methyl ether, under acidic conditions.

    Coupling reaction: The final step involves coupling the two intermediates using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of (4-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, bromine for halogenation.

Major Products

    Oxidation: Formation of 4-hydroxyphenylmethyl derivative.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(4-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    (4-hydroxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine: Similar structure with a hydroxyl group instead of a methoxy group.

    (4-chlorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine: Similar structure with a chlorine atom instead of a methoxy group.

Uniqueness

(4-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group can influence its solubility, stability, and interaction with biological targets, differentiating it from similar compounds.

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[(1-propan-2-ylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C15H21N3O/c1-12(2)18-9-8-14(17-18)11-16-10-13-4-6-15(19-3)7-5-13/h4-9,12,16H,10-11H2,1-3H3

InChI Key

JKBDGIIXMBYLMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)CNCC2=CC=C(C=C2)OC

Origin of Product

United States

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